Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate
Description
Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at position 5, methoxy groups at positions 3 and 4, and a methyl group at position 2 of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substitution pattern, which influences its electronic and steric properties.
For the benzoate ester, a plausible route involves bromination of a pre-functionalized dimethyl/methyl benzoate precursor, followed by esterification. Structural confirmation typically employs spectroscopic methods (e.g., $^1$H NMR, FTIR) and chromatographic techniques (HPLC, GC), ensuring high purity and accurate molecular identification .
Properties
IUPAC Name |
methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-6-7(11(13)16-4)5-8(12)10(15-3)9(6)14-2/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXKZSWTGQKWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate typically involves the bromination of 3,4-dimethoxy-2-methylbenzoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The esterification step involves the reaction of the brominated acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted derivatives such as 5-amino-3,4-dimethoxy-2-methylbenzoate.
Oxidation: Formation of 5-bromo-3,4-dimethoxy-2-methylbenzoic acid.
Reduction: Formation of 5-bromo-3,4-dimethoxy-2-methylbenzyl alcohol.
Scientific Research Applications
Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- This contrasts with the thiophene derivative, where the sulfur atom contributes to π-electron delocalization, further enhancing reactivity in cross-coupling reactions . The steric hindrance from the methyl group at position 2 in the benzoate ester may limit accessibility for reactions at the ortho position, unlike the amphetamine analog, which lacks such steric bulk .
Backbone Variations :
- The amphetamine backbone in 5-bromo-3,4-dimethoxyamphetamine introduces a basic amine group, enabling interactions with biological targets (e.g., neurotransmitter receptors) .
- The thiophene ring in 5-bromo-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene facilitates conjugation in molecular wires, leveraging its heterocyclic aromaticity for electronic applications .
Biological Activity
Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate (CAS No. 99548-55-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom and two methoxy groups on a methyl-substituted benzoate framework. The presence of these substituents is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrO3 |
| Molecular Weight | 273.12 g/mol |
| Log P (octanol/water) | 2.86 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has also been investigated, particularly its effects on various cancer cell lines.
Research Findings: Cytotoxicity Assessment
In vitro studies demonstrated that this compound induces apoptosis in cancer cells. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate that the compound may inhibit cell proliferation and promote cell death in cancerous cells.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Enzyme Inhibition Profile
| Enzyme | Inhibition Type |
|---|---|
| CYP1A2 | Competitive |
| CYP2C19 | Non-competitive |
This inhibition profile suggests potential implications for drug interactions and metabolic pathways in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
